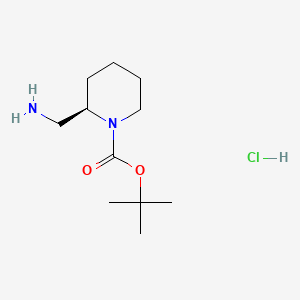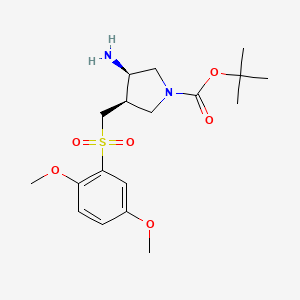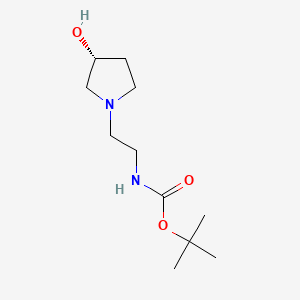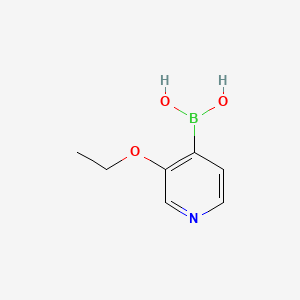
(R)-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility. This compound, in particular, is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and formaldehyde.
Reductive Amination: The key step involves the reductive amination of tert-butyl piperidine-1-carboxylate with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the aminomethyl group on the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different derivatives, such as the reduction of the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including drugs targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate: The non-chiral version of the compound.
N-Boc-piperidine: Another piperidine derivative used in similar applications.
Piperidine-1-carboxylate derivatives: A broad class of compounds with varying substituents on the piperidine ring.
Uniqueness
®-tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with target molecules. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s reactivity and stability.
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJABFBQXCLGLSK-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662561 |
Source


|
| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217824-86-6 |
Source


|
| Record name | tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile](/img/structure/B578331.png)





![11H-Furo[3,2-G]pyrano[3,2-B]xanthene](/img/structure/B578337.png)




